![molecular formula C11H3F17O4 B13415374 Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene CAS No. 63863-44-5](/img/structure/B13415374.png)
Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(1-(difluoro((trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester, polymer with tetrafluoroethene is a complex fluorinated ester polymer. This compound is notable for its unique combination of fluorinated groups, which impart exceptional chemical resistance, thermal stability, and low surface energy. These properties make it valuable in various industrial applications, particularly in coatings, adhesives, and high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. The initial step involves the preparation of the fluorinated ester monomer. This can be achieved through the esterification of propanoic acid with a fluorinated alcohol under acidic conditions. The resulting ester is then polymerized with tetrafluoroethene using radical polymerization techniques. The reaction conditions often include the use of radical initiators such as azobisisobutyronitrile (AIBN) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are introduced in a controlled manner. The process is optimized to ensure high yield and purity of the polymer. The polymerization is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and control the molecular weight of the polymer.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution reactions due to the presence of fluorinated groups. These reactions can be catalyzed by various reagents, including Lewis acids and bases.
Common Reagents and Conditions
Lewis Acids: Aluminum chloride (AlCl3) and boron trifluoride (BF3) are commonly used to catalyze substitution reactions.
Lewis Bases: Sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can also facilitate these reactions.
Major Products
The major products formed from these reactions include various substituted fluorinated esters and polymers with modified properties, such as enhanced hydrophobicity or altered thermal stability.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced fluorinated materials and as a reagent in organic synthesis.
Biology: Employed in the development of fluorinated biomaterials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its fluorinated groups. These groups interact with various molecular targets, including proteins and cell membranes, altering their properties. The pathways involved often include hydrophobic interactions and the formation of stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance.
Polyvinylidene fluoride (PVDF): Notable for its piezoelectric properties and chemical stability.
Fluorinated ethylene propylene (FEP): Used in applications requiring high chemical resistance and transparency.
Uniqueness
Propanoic acid, 3-(1-(difluoro((trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester, polymer with tetrafluoroethene stands out due to its unique combination of multiple fluorinated groups, which provide a balance of chemical resistance, thermal stability, and low surface energy. This makes it particularly suitable for specialized applications where other fluorinated polymers may not perform as well.
Properties
CAS No. |
63863-44-5 |
|---|---|
Molecular Formula |
C11H3F17O4 |
Molecular Weight |
522.11 g/mol |
IUPAC Name |
methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C9H3F13O4.C2F4/c1-24-4(23)5(13,14)8(19,20)26-6(15,7(16,17)18)9(21,22)25-3(12)2(10)11;3-1(4)2(5)6/h1H3; |
InChI Key |
PHGTUSVDMBIWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F.C(=C(F)F)(F)F |
Related CAS |
63863-44-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


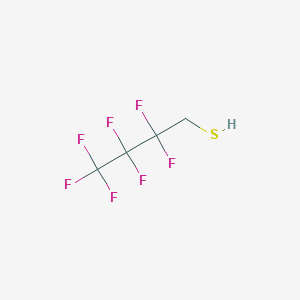
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


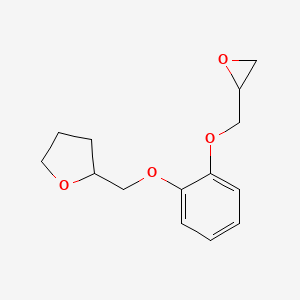
![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)

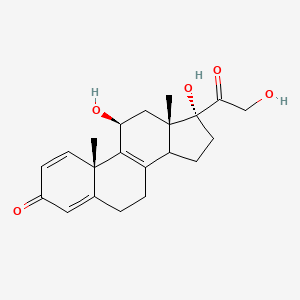
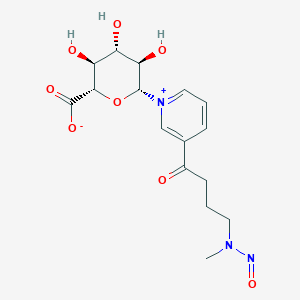
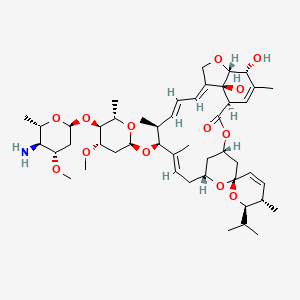
![2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol](/img/structure/B13415352.png)


